Comparative Thermal Stability: Bromo Analog Exhibits Significantly Higher Melting Point Than Chloro, Fluoro, and Unsubstituted Counterparts
The melting point is a critical quality attribute for solid-form handling, purification, and formulation consistency. 3-(4-Bromophenyl)propanamide exhibits a melting point of 147–148 °C, which is substantially higher than that of its 4-chloro, 4-fluoro, and unsubstituted analogs [1]. This higher melting point reflects stronger intermolecular interactions in the crystal lattice, likely involving halogen bonding from the bromine atom, and provides practical advantages in recrystallization-based purification and long-term storage stability.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 147–148 °C |
| Comparator Or Baseline | 4-Chloro analog (4-chlorobenzenepropanamide): 133 °C; 4-Fluoro analog (4-fluorobenzenepropanamide): 83–87 °C; Unsubstituted parent (3-phenylpropanamide): 95–96 °C |
| Quantified Difference | ΔT = +14 °C vs. 4-chloro analog, +61–65 °C vs. 4-fluoro analog, +51–53 °C vs. unsubstituted parent |
| Conditions | Experimentally determined melting points from supplier and database records |
Why This Matters
The higher melting point of the bromo analog enables more robust solid-form processing, facilitates higher-purity isolation via recrystallization, and reduces risk of solid-state degradation during storage compared to lower-melting chloro and fluoro analogs.
- [1] 4006787252.com. 3-Phenylpropanamide. Melting point: 95–96 °C. View Source
